Cas no 51247-07-5 ([(2r,3s,5r)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Acetate)

[(2r,3s,5r)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Acetate structure
51247-07-5 structure
Product Name:[(2r,3s,5r)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Acetate
CAS No:51247-07-5
MF:C12H15FN2O5
MW:286.256306886673
CID:1572128
PubChem ID:453016
Update Time:2025-04-21

[(2r,3s,5r)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Acetate Chemical and Physical Properties

Names and Identifiers

    • [(2r,3s,5r)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Acetate
    • SureCN9156285
    • 5'-O-acetyl-FLT
    • 3'-Fluoro-3'-deoxythymidine acetate
    • 5'-O-Acetyl-3'-desoxy-3'-fluor-thymidin
    • Acetyl-FLT
    • AC1L9QP1
    • 5'-O-Acetyl-3'-deoxy-3'-fluorothymidine
    • 3'-Deoxy-3'-fluoro-5'-O-acetylthymidine
    • Thymidine, 3'-deoxy-3'-fluoro-, 5'-acetate
    • O5'-acetyl-3'-fluoro-3'-deoxy-thymidine
    • SureCN9156285; 5'-O-acetyl-FLT; 3'-Fluoro-3'-deoxythymidine acetate; 5'-O-Acetyl-3'-desoxy-3'-fluor-thymidin; Acetyl-FLT; AC1L9QP1; 5'-O-Acetyl-3'-deoxy-3'-fluorothymidine; 3'-Deoxy-3'-fluoro-5'-O-acetylthymidine; Thymidine, 3'-deoxy-3'-fluoro-, 5'-acetate; O5'-acetyl-3'-fluoro-3'-deoxy-thymidine; 5'-O-acetyl-3'-deoxy-3'-fluorothymidine;
    • 51247-07-5
    • [(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl acetate
    • SCHEMBL9156285
    • YHHMPZAORRCRSI-IVZWLZJFSA-N
    • DTXSID70199258
    • 1-(5-O-acetyl-2,3-dideoxy-3-fluoro-beta-D-ribofuranosyl) thymine
    • 1-(5-O-acetyl-3-fluoro-2,3-dideoxy-beta-D-erythro -pentofuranosyl)thymine
    • Inchi: 1S/C12H15FN2O5/c1-6-4-15(12(18)14-11(6)17)10-3-8(13)9(20-10)5-19-7(2)16/h4,8-10H,3,5H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1
    • InChI Key: YHHMPZAORRCRSI-IVZWLZJFSA-N
    • SMILES: F[C@H]1C[C@H](N2C(NC(C(C)=C2)=O)=O)O[C@@H]1COC(C)=O

Computed Properties

  • Exact Mass: 286.09655
  • Monoisotopic Mass: 286.09649975g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 84.9Ų

Experimental Properties

  • PSA: 84.94
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.